molecular formula C12H15N3O B11886001 6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Katalognummer: B11886001
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: JKKSIQPYJFNRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a methyl group at position 6 and a tetrahydropyran (THP) protecting group at the N1 position. The THP group enhances stability during synthesis and modulates pharmacokinetic properties, such as solubility and metabolic resistance.

Eigenschaften

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

6-methyl-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H15N3O/c1-9-6-11-10(7-13-9)8-14-15(11)12-4-2-3-5-16-12/h6-8,12H,2-5H2,1H3

InChI-Schlüssel

JKKSIQPYJFNRIJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=N1)C=NN2C3CCCCO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the methyl and tetrahydro-2H-pyran-2-yl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Wissenschaftliche Forschungsanwendungen

6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to investigate its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.

Wirkmechanismus

The mechanism of action of 6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects at Position 6

The substituent at position 6 significantly influences electronic, steric, and biological properties. Key analogues include:

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • Structure : Bromine substituent at position 4.
  • Molecular Formula : C₁₁H₁₂BrN₃O.
  • Molar Mass : 282.14 g/mol.
  • Key Differences: Bromine’s electronegativity and larger atomic radius compared to methyl may alter reactivity (e.g., facilitating cross-coupling reactions) and binding affinity in biological targets. No direct biological data are reported, but brominated analogues are often intermediates in medicinal chemistry .
6-Chloro-1H-pyrazolo[4,3-c]pyridine
  • Structure : Chlorine at position 6; lacks THP protection.
  • Molecular Formula : C₆H₄ClN₃.
  • Molar Mass : 153.57 g/mol.
  • Chlorine’s electron-withdrawing nature may decrease solubility compared to methyl-substituted derivatives .
6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)
  • Structure : Methyl at position 6; trifluoromethylphenyl group at N1.
  • Reported Activity : Anti-proliferative effects on prostate cancer via autophagy induction and mTOR/p70S6K inhibition.
  • The ketone at position 4 introduces hydrogen-bonding capability, critical for target engagement .

N1 Protecting Group Variations

The N1 substituent modulates stability and pharmacokinetics:

1-(Oxan-2-yl) (THP) Group
  • Role : Common protecting group for amines; improves synthetic handling and delays metabolic degradation.
  • Example : 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (molar mass 282.14 g/mol) .
Trifluoromethylphenyl Group
  • Example : FMPPP (as above).
  • Impact : Enhances lipophilicity and π-π stacking interactions in biological targets, contributing to anti-cancer activity .
Quinoline-Based and Thiazole Hybrids
  • Reported Activity : EGFR inhibitors with anti-proliferative effects on cancer cell lines (e.g., compounds 6b, 2, 7c).
  • Key Insight: Hybridization with thiazole or quinoline moieties broadens target selectivity, though this introduces synthetic complexity compared to THP-protected derivatives .

Biologische Aktivität

6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of activities, including:

  • Antimicrobial Activity :
    • In vitro studies have shown that this compound displays significant antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against resistant strains .
  • Anticancer Properties :
    • Research indicates that the compound may inhibit the proliferation of cancer cells. In particular, it has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain derivatives of pyrazolo[4,3-c]pyridine exhibited IC50 values as low as 0.36 µM against CDK2 .
  • Anti-inflammatory Effects :
    • The compound has been studied for its potential anti-inflammatory effects, particularly through the inhibition of autotaxin (ATX), an enzyme involved in inflammation and fibrosis. It was found to significantly reduce fibrosis in animal models by modulating the TGF-β/Smad signaling pathway .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 4–8 μg/mL
AnticancerHeLa CellsIC50 = 0.36 µM for CDK2
Anti-inflammatoryMouse Model (Pulmonary Fibrosis)Significant reduction in fibrosis

The mechanisms underlying the biological activities of this compound are multifaceted:

  • CDK Inhibition : By interacting with cyclin-dependent kinases, the compound can halt cell cycle progression in cancer cells.
  • Antimicrobial Mechanism : Its structural properties allow it to penetrate bacterial membranes effectively, disrupting cellular function.
  • Inflammatory Pathway Modulation : The inhibition of autotaxin leads to decreased production of lysophosphatidic acid (LPA), a mediator of inflammation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.